3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(3-CHLORO-4-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a combination of benzothiazole, piperidine, and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(3-CHLORO-4-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring
Industrial Production Methods
Industrial production methods for this compound may involve the use of high-throughput synthesis techniques and automated reaction setups to ensure consistency and scalability. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can also be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(3-CHLORO-4-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(3-CHLORO-4-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(3-CHLORO-4-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds containing the benzothiazole ring, such as 2-aminobenzothiazole, share similar structural features and biological activities.
Piperidine Derivatives: Compounds like piperidine and its derivatives are known for their wide range of pharmacological properties.
Pyrrole Derivatives: Pyrrole-based compounds, such as pyrrole-2-carboxylic acid, exhibit diverse chemical and biological activities.
Uniqueness
3-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINO]-1-(3-CHLORO-4-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its combination of benzothiazole, piperidine, and pyrrole moieties, which confer distinct chemical and biological properties. This unique structure allows for a wide range of applications and makes it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C22H19ClFN3O2S |
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Molecular Weight |
443.9 g/mol |
IUPAC Name |
3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H19ClFN3O2S/c23-15-11-14(5-6-16(15)24)27-20(28)12-18(22(27)29)26-9-7-13(8-10-26)21-25-17-3-1-2-4-19(17)30-21/h1-6,11,13,18H,7-10,12H2 |
InChI Key |
JUXDLVAYKRZNHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C4CC(=O)N(C4=O)C5=CC(=C(C=C5)F)Cl |
Origin of Product |
United States |
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